4-(Decyloxy)benzonitrile
Overview
Description
4-(Decyloxy)benzonitrile is a useful research compound. Its molecular formula is C17H25NO and its molecular weight is 259.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dielectric Studies in Liquid Crystalline Phases : 4-[4-(n-Decyloxy)benzylideneamino] benzonitrile displays positive dielectric anisotropy in the nematic phase, with distinct dielectric properties in smectic A and nematic phases, suggesting its application in the study of liquid crystalline materials (Bamezai, Soni, & Anand, 2012).
In High Voltage Lithium-Ion Batteries : 4-(Trifluoromethyl)-benzonitrile has been used as a novel electrolyte additive in lithium nickel manganese oxide cathodes, improving cyclic stability and capacity retention in high-voltage lithium-ion batteries (Huang et al., 2014).
Optical Characterization and Nonlinearity : 4-(4-Pentenyloxy)benzonitrile demonstrates thermally self-induced nonlinearity, leading to self-organized patterning and filamentation under certain conditions. This can have applications in optical studies and materials science (Trejo-Durán, Alvarado-Mendez, & Castaño, 2009).
Synthesis of Luminescent Materials : A new series of luminescent materials, including 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, have been synthesized, showing potential as mesogens and having applications in the creation of blue emitting materials (Ahipa et al., 2014).
Liquid Crystal Phase Separation : 4-[4-alkoxyphenyl)azoxy]-benzonitrile compounds have been utilized as stationary phases in separating isomeric disubstituted benzenes, showcasing their role in chromatographic applications (Witkiewicz et al., 1978).
Enhancement of Thermal Stability in Mesophases : Research on 4-n-(decyloxy) benzoic acid, a related compound, has shown that Li ion beam irradiation enhances the thermal stability of its mesophases, indicating possible applications in materials science and engineering (Verma, Tripathi, & Dhar, 2013).
Properties
IUPAC Name |
4-decoxybenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13H,2-9,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZPHYPGLGYDBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597465 | |
Record name | 4-(Decyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29147-90-8 | |
Record name | 4-(Decyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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